

Application Notes and Protocols for CST626, a Pan-IAP PROTAC Degradator

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Compound of Interest

Compound Name: CST626

Cat. No.: B10861944

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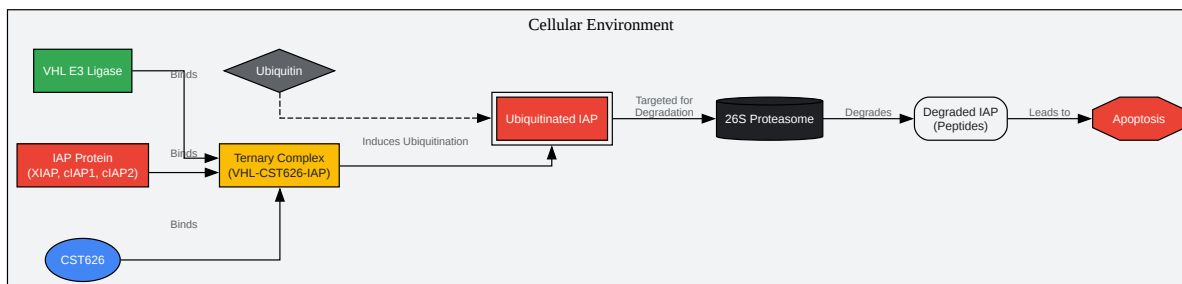
For Researchers, Scientists, and Drug Development Professionals

Introduction

CST626 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) that induces the degradation of Inhibitor of Apoptosis Proteins (IAPs). As a heterobifunctional molecule, **CST626** simultaneously binds to an E3 ubiquitin ligase and the target IAP, leading to the ubiquitination and subsequent proteasomal degradation of the IAP. This targeted protein degradation offers a powerful approach to sensitize cancer cells to apoptotic signals. **CST626** is a pan-IAP degrader, effectively targeting XIAP, cIAP1, and cIAP2 for degradation. These application notes provide detailed protocols for the cellular characterization of **CST626**.

Mechanism of Action

CST626 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. It forms a ternary complex between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and an IAP (XIAP, cIAP1, or cIAP2). This proximity induces the E3 ligase to tag the IAP with ubiquitin chains, marking it for degradation by the 26S proteasome. The degradation of anti-apoptotic IAPs can lead to the activation of caspases and induction of apoptosis in cancer cells.



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Caption: Mechanism of action of **CST626** as a pan-IAP PROTAC degrader.

Data Presentation

Table 1: In Vitro Degradation Potency of CST626

Target Protein	Cell Line	DC50 (nM) at 16 hours	Dmax (%)
XIAP	MM.1S	0.7	90-99
cIAP1	MM.1S	2.4	90-99
cIAP2	MM.1S	6.2	90-99

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Anti-proliferative Activity of CST626

Cell Line	Cancer Type	IC50 (nM) at 96 hours
SUDHL6	Diffuse Large B-cell Lymphoma	16
MOLM13	Acute Myeloid Leukemia	21
NCI-H929	Multiple Myeloma	8.5
K526	Chronic Myelogenous Leukemia	420
DB	Diffuse Large B-cell Lymphoma	460
JJN3	Multiple Myeloma	1140
HEL	Erythroleukemia	1170
SUDHL4	Diffuse Large B-cell Lymphoma	1690
RPMI-8826	Multiple Myeloma	2540

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

This protocol outlines the basic steps for culturing cancer cell lines for use in experiments with **CST626**.

Materials:

- Appropriate cancer cell line (e.g., SUDHL6, MOLM13)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA (for adherent cells)

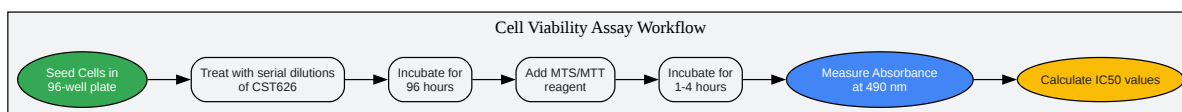
- Sterile cell culture flasks, plates, and pipettes
- Humidified incubator (37°C, 5% CO₂)

Procedure:

- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- For suspension cells (e.g., MOLM13, SUDHL6), monitor cell density and split the culture every 2-3 days to maintain exponential growth.
- For adherent cells, passage them when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, neutralize with complete medium, and re-seed at the desired density.
- Regularly check cells for viability and morphology using a microscope.

Protocol 2: Cell Viability Assay (MTS/MTT Assay)

This protocol is for determining the IC₅₀ value of **CST626** in cancer cell lines.



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Caption: Workflow for determining cell viability using MTS/MTT assay.

Materials:

- Cancer cell lines
- 96-well clear-bottom plates

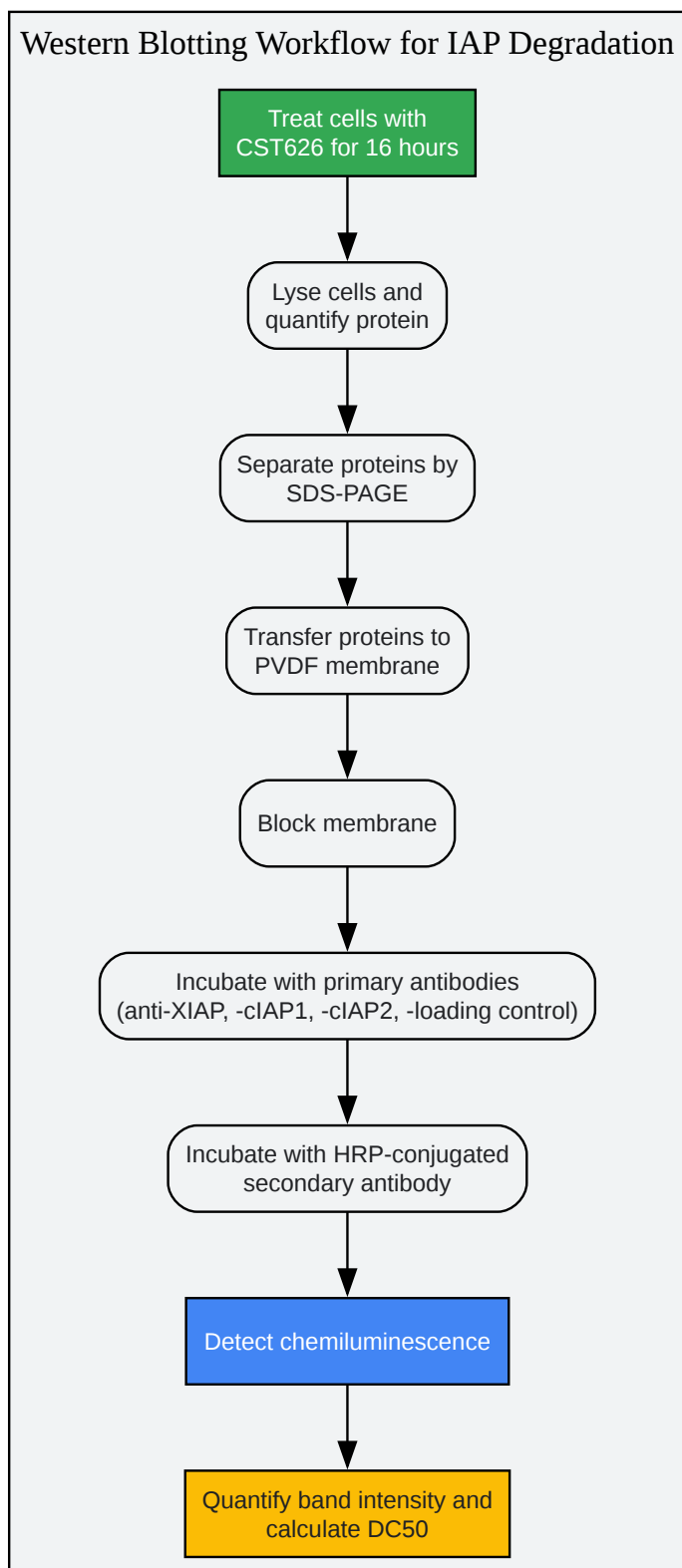
- **CST626** stock solution (e.g., 10 mM in DMSO)
- Complete growth medium
- MTS or MTT reagent
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete medium.
- Allow cells to attach overnight (for adherent cells).
- Prepare serial dilutions of **CST626** in complete medium. A typical final concentration range would be from 1 nM to 10 μ M. Include a vehicle control (DMSO only).
- Add the diluted **CST626** or vehicle control to the respective wells.
- Incubate the plate for 96 hours at 37°C and 5% CO₂.
- Add 20 μ L of MTS reagent to each well and incubate for 1-4 hours, or add 10 μ L of MTT reagent and incubate for 4 hours, followed by the addition of 100 μ L of solubilization solution.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a non-linear regression curve fit.

Protocol 3: Western Blotting for IAP Degradation

This protocol is used to quantify the degradation of XIAP, cIAP1, and cIAP2 upon treatment with **CST626**.



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